1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea
Description
This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a pyrimidin-5-yl group substituted with a 4-(pyridin-2-yl)piperazine. The benzodioxin ring provides metabolic stability compared to simpler aromatic systems, while the pyridinyl-piperazine subunit may enhance solubility and target binding .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c30-22(26-16-4-5-18-19(13-16)32-12-11-31-18)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-3-1-2-6-23-20/h1-6,13-15H,7-12H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZXLVVNEZHQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with guanidine derivatives.
Coupling of the pyridine and piperazine moieties: This step requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the development of novel polymers and materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound’s unique combination of a dihydrobenzodioxin core, urea linker , and pyridinyl-piperazine-pyrimidine subunit distinguishes it from structurally related molecules. Below is a comparative analysis with key analogs:
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : The dihydrobenzodioxin core in the target compound likely offers superior oxidative stability compared to benzodioxole analogs (e.g., compounds), which are prone to cytochrome P450-mediated degradation .
- Binding Affinity : The urea group enables strong hydrogen-bond interactions with kinase ATP-binding pockets, a feature absent in methylene-linked analogs (e.g., compound) .
- Selectivity : The pyridin-2-yl substituent on piperazine may confer selectivity for serotonin or dopamine receptors over adrenergic receptors, contrasting with methyl-substituted piperazines in .
Research Findings and Data
Crystallographic and Conformational Analysis
highlights the importance of piperazine-pyrimidine spatial orientation for target engagement. The target compound’s pyrimidin-5-yl group positions the pyridinyl-piperazine in a planar conformation, optimizing π-π stacking with aromatic residues in enzyme active sites .
Inferred Activity from Structural Analogues
- Kinase Inhibition : Urea-containing analogs (e.g., sorafenib derivatives) exhibit IC₅₀ values < 100 nM for Raf kinases. The target compound’s urea-pyrimidine system aligns with this pharmacophore .
- Receptor Modulation: Piperazine-pyridine systems (e.g., aripiprazole) show nanomolar affinity for 5-HT₁ₐ receptors. The pyridinyl-piperazine in the target compound may mimic this activity .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.41 g/mol. The structure features a benzodioxin moiety linked to a pyrimidine and piperazine, which are known to influence biological interactions.
1. Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane structure. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that modifications on the benzodioxane core can enhance enzyme inhibition .
2. Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. In one study, a series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis . Compounds derived from similar scaffolds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM . This indicates that the benzodioxane structure may contribute to the antimicrobial efficacy of these compounds.
3. Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that several active compounds derived from similar structures were non-toxic at effective concentrations . This finding is crucial for the development of therapeutic agents as it suggests a favorable safety profile.
Case Study 1: Inhibition of α-glucosidase and Acetylcholinesterase
A study focused on synthesizing sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine demonstrated that certain compounds significantly inhibited α-glucosidase and acetylcholinesterase activities. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential application in managing T2DM and AD .
Case Study 2: Anti-Tubercular Activity
In another investigation targeting anti-tubercular activity, derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Compounds exhibited notable activity with IC90 values ranging from 3.73 to 4.00 μM, highlighting their potential as therapeutic agents against tuberculosis .
Data Summary Table
| Activity Type | Target | IC50/IC90 Values | Notes |
|---|---|---|---|
| Enzyme Inhibition | α-glucosidase | Low micromolar range | Potential for T2DM management |
| Acetylcholinesterase | Low micromolar range | Potential for AD treatment | |
| Antimicrobial Activity | Mycobacterium tuberculosis | IC50: 1.35 - 2.18 μM | Significant anti-tubercular activity |
| IC90: 3.73 - 4.00 μM | Non-toxic to HEK-293 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
